Tetraammonium Dipotassium Vanadate: Crystallographic Architecture and CIF Generation for Drug Development
Tetraammonium Dipotassium Vanadate: Crystallographic Architecture and CIF Generation for Drug Development
Executive Summary
Polyoxometalates (POMs) represent a highly versatile class of inorganic clusters with profound implications in materials science and pharmacology. Among these, tetraammonium dipotassium vanadate (CAS 61036-24-6)[1], chemically formulated as (NH4)4K2V10O28⋅nH2O [2], stands out as a critical mixed-cation polyoxovanadate.
For drug development professionals, the [V10O28]6− decavanadate core is of immense interest due to its potent, non-competitive inhibition of biological targets, including ATPases, phosphatases, and structural proteins like actin and myosin[3]. To leverage this compound in rational, structure-based drug design, an accurate Crystallographic Information File (CIF) is non-negotiable. The CIF provides the exact atomic coordinates and electrostatic surface potential required for high-fidelity in silico molecular docking.
This whitepaper provides an in-depth technical guide to the structural dynamics of tetraammonium dipotassium vanadate, the causality behind its synthesis, and a self-validating protocol for generating and refining its CIF file.
Crystallographic Architecture
The Decavanadate Core
The fundamental building block of this crystal is the [V10O28]6− anion. Structurally, it consists of ten distorted VO6 octahedra that share edges to form a highly compact, negatively charged cluster[4]. The oxygen atoms within this core are not crystallographically equivalent; they are categorized into terminal ( Ot ), doubly bridging ( μ2−O ), triply bridging ( μ3−O ), and central hexacoordinate ( μ6−O ) oxygens. This uneven distribution of electron density creates a highly specific electrostatic topography that drives protein binding[3].
The Mixed-Cation Matrix Dynamics
The presence of both NH4+ and K+ cations is not merely for charge balancing; it dictates the supramolecular assembly of the crystal lattice:
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Potassium ( K+ ): Acts as a hard Lewis acid, providing direct electrostatic coordination. It typically bridges terminal oxygens of adjacent decavanadate clusters, driving the initial thermodynamic nucleation of the lattice.
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Ammonium ( NH4+ ): Acts as a highly versatile, directional hydrogen-bond donor. It establishes a rigid 3D hydrogen-bonding network (N-H···O) that accommodates the water of crystallization and stabilizes the overall framework[5].
Table 1: Quantitative Crystallographic Parameters of Decavanadate Frameworks
The following table summarizes the typical bond metrics expected when validating the CIF file of a mixed-cation decavanadate[6].
| Structural Parameter | Typical Value Range | Crystallographic & Chemical Significance |
| Space Group | P1ˉ or P21/c | Low symmetry dictates the complex packing efficiency of the mixed cations. |
| V-O (Terminal) | 1.58 Å – 1.62 Å | High electron density; primary sites for K+ coordination and protein docking. |
| V-O ( μ2 -bridging) | 1.68 Å – 2.05 Å | Forms the outer framework of the V10 cluster; susceptible to protonation. |
| V-O ( μ6 -central) | 2.10 Å – 2.35 Å | Deeply buried bonds; stabilizes the core architecture against hydrolysis. |
| N-H···O Distance | 2.70 Å – 2.95 Å | Strong hydrogen bonding from NH4+ to the cluster; critical for lattice rigidity. |
Pharmacological Implications
Why do computational chemists require a high-resolution CIF file for a purely inorganic cluster? The bioactivity of the decavanadate anion is heavily dependent on its structural integrity in physiological environments. When introduced to biological systems, the [V10O28]6− cluster acts as an allosteric modulator. The exact atomic coordinates from the CIF allow researchers to map the electrostatic surface potential, predicting how the cluster will dock into the positively charged pockets of target proteins[3].
Fig 1. Pharmacological pathway of decavanadate-protein interactions.
Self-Validating Protocol: Synthesis & CIF Generation
To generate a publication-grade CIF file for (NH4)4K2V10O28⋅nH2O , the experimental workflow must be tightly controlled. Every step below includes the causality behind the choice and a self-validating mechanism.
Phase 1: Controlled Synthesis & Crystallization
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Precursor Dissolution: Dissolve stoichiometric amounts of ammonium metavanadate ( NH4VO3 ) and potassium chloride ( KCl ) in ultra-pure water.
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pH Modulation (Critical Step): Adjust the pH strictly to 4.5 – 5.5 using dilute HCl or KOH .
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Causality: The speciation of aqueous vanadium is highly pH-dependent. At pH > 6, metavanadates ( VO3− ) predominate. At pH < 3, the fully protonated species or V2O5 precipitates. The 4.5–5.5 window ensures the quantitative thermodynamic formation of the [V10O28]6− anion.
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Isothermal Evaporation: Allow the solution to undergo slow evaporation at 20°C.
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Validation: The appearance of distinct, deep-orange, block-like single crystals indicates successful nucleation of the decavanadate framework.
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Phase 2: SC-XRD Data Acquisition
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Crystal Mounting: Select a pristine crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a goniometer using a cryoloop.
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Low-Temperature Collection: Collect Single-Crystal X-Ray Diffraction (SC-XRD) data at 100 K under a nitrogen stream.
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Causality: Ammonium ( NH4+ ) hydrogens are notoriously difficult to locate in electron density maps due to severe rotational disorder at room temperature. Freezing the crystal at 100 K minimizes thermal motion, allowing for the accurate resolution of the hydrogen-bonding network.
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Phase 3: Structure Solution & Refinement (The Validation Loop)
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Phase Resolution: Solve the structure using dual-space methods (e.g., SHELXT).
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Least-Squares Refinement: Refine the model using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Hydrogen Restraints: Apply DFIX restraints to the N-H bonds of the ammonium cations to maintain chemically sensible geometries.
Fig 2. Self-validating workflow for decavanadate crystallization and CIF file generation.
Table 2: Self-Validation Metrics for Decavanadate CIF Files
Before finalizing the CIF, the following metrics must be validated to ensure E-E-A-T standards are met.
| Metric | Acceptable Threshold | Causality / Corrective Action |
| R1 (unweighted) | < 0.05 (5%) | Indicates agreement between the model and data. If >0.05, check for crystal twinning or unresolved solvent voids. |
| wR2 (weighted) | < 0.15 (15%) | Accounts for data precision. High values require adjusting the weighting scheme (WGHT) in SHELXL. |
| Goodness-of-Fit | 0.95 – 1.05 | Validates standard uncertainties. If >1.1, the model is likely under-parameterized. |
| Bond Valence Sum | V: ~5.0, O: ~2.0 | Validates oxidation states. Deviations in oxygen BVS mathematically prove undetected protonation sites. |
Note: Always run the final .cif and .hkl files through the IUCr CheckCIF utility. Any A-level or B-level alerts (such as missing hydrogen atoms or unresolved solvent accessible voids) must trigger a return to Phase 3 for corrective refinement.
References
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Benchchem. Tetraammonium Dipotassium Vanadate | CAS 61036-24-6. 1
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iChemistry. Ammoniumpotassium vanadate(V) ((NH4)4K2V10O28).2
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IUCr Journals. Ba3[V10O28].19H2O. 4
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NIH PMC. Crystal structures of two decavanadates(V) with pentaaquamanganese(II) pendant groups. 5
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RSC Publishing. Tuning the interactions of decavanadate with thaumatin, lysozyme, proteinase K and human serum proteins. 3
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Journal of Structural Chemistry. Structural Characterization of a New Decavanadate. 6
Sources
- 1. Tetraammonium Dipotassium Vanadate|CAS 61036-24-6 [benchchem.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. Tuning the interactions of decavanadate with thaumatin, lysozyme, proteinase K and human serum proteins by its coordination to a pentaaquacobalt(ii) complex cation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structures of two decavanadates(V) with pentaaquamanganese(II) pendant groups: (NMe4)2[V10O28{Mn(H2O)5}2]·5H2O and [NH3C(CH2OH)3]2[V10O28{Mn(H2O)5}2]·2H2O - PMC [pmc.ncbi.nlm.nih.gov]
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